molecular formula C8H18Cl3P B14576024 Di-tert-butyl(trichloro)-lambda~5~-phosphane CAS No. 61152-37-2

Di-tert-butyl(trichloro)-lambda~5~-phosphane

Cat. No.: B14576024
CAS No.: 61152-37-2
M. Wt: 251.6 g/mol
InChI Key: STEGTPAWINYBSS-UHFFFAOYSA-N
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Description

Di-tert-butyl(trichloro)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of three chlorine atoms and two tert-butyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(trichloro)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with tert-butyl lithium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PCl3+2(t-BuLi)(t-Bu)2PCl3\text{PCl}_3 + 2 \text{(t-BuLi)} \rightarrow \text{(t-Bu)}_2\text{PCl}_3 PCl3​+2(t-BuLi)→(t-Bu)2​PCl3​

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(trichloro)-lambda~5~-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphorus oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state phosphorus compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Phosphorus oxides such as di-tert-butylphosphine oxide.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

Di-tert-butyl(trichloro)-lambda~5~-phosphane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential use in biochemical studies and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of di-tert-butyl(trichloro)-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which can have significant effects on biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate:

    Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.

    Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.

Uniqueness

Di-tert-butyl(trichloro)-lambda~5~-phosphane is unique due to its specific combination of tert-butyl groups and chlorine atoms attached to a phosphorus atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61152-37-2

Molecular Formula

C8H18Cl3P

Molecular Weight

251.6 g/mol

IUPAC Name

ditert-butyl(trichloro)-λ5-phosphane

InChI

InChI=1S/C8H18Cl3P/c1-7(2,3)12(9,10,11)8(4,5)6/h1-6H3

InChI Key

STEGTPAWINYBSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)(Cl)(Cl)Cl

Origin of Product

United States

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